molecular formula C14H11ClN4OS B3501886 3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3501886
M. Wt: 318.8 g/mol
InChI Key: APZIWTNKRJCVPG-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These are nitrogen-containing heterocyclic compounds that have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, pyrazolo[1,5-a]pyrimidines are generally synthesized through a series of reactions involving the appropriate precursors . The exact method can vary depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine ring .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a fused pyrazole and pyrimidine ring . The specific compound you mentioned has additional substituents, including a chloro group, a methylthio group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific substituents. For example, electron-donating groups at certain positions on the ring can improve both the absorption and emission behaviors .

Mechanism of Action

Some pyrazolo[1,5-a]pyrimidines have been studied for their inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .

Properties

IUPAC Name

3-chloro-N-(2-methylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c1-21-10-6-3-2-5-9(10)17-14(20)12-11(15)13-16-7-4-8-19(13)18-12/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZIWTNKRJCVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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